n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

cGMP phosphodiesterase PDE5 inhibitor vasorelaxation

n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine (CAS 150450-19-4; MF: C₂₀H₂₃N₃O₅; MW: 385.4 g/mol) is a fully synthetic 4-benzylamino-6,7,8-trimethoxyquinazoline. The scaffold is a direct structural descendant of the cGMP-specific phosphodiesterase (PDE5) inhibitor series pioneered at Eisai, where the 6,7,8-trimethoxy substitution pattern on the quinazoline core was identified as critical for PDE isozyme selectivity (>10‑fold over other PDEs).

Molecular Formula C20H23N3O5
Molecular Weight 385.4 g/mol
Cat. No. B12284624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine
Molecular FormulaC20H23N3O5
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC)OC
InChIInChI=1S/C20H23N3O5/c1-24-14-7-6-12(8-15(14)25-2)10-21-20-13-9-16(26-3)18(27-4)19(28-5)17(13)22-11-23-20/h6-9,11H,10H2,1-5H3,(H,21,22,23)
InChIKeyJCUWSQFQCXGGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine: A Multi-Methoxy Quinazoline for cGMP-PDE and Antiproliferative Research


n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine (CAS 150450-19-4; MF: C₂₀H₂₃N₃O₅; MW: 385.4 g/mol) is a fully synthetic 4-benzylamino-6,7,8-trimethoxyquinazoline . The scaffold is a direct structural descendant of the cGMP-specific phosphodiesterase (PDE5) inhibitor series pioneered at Eisai, where the 6,7,8-trimethoxy substitution pattern on the quinazoline core was identified as critical for PDE isozyme selectivity (>10‑fold over other PDEs) [1]. N-Benzyl substitution at the 4‑amino position, as in this compound, modulates both the electronic character and pharmacophore geometry relative to N‑aryl or N‑alkyl congeners, directly affecting target engagement at PDE catalytic sites and epidermal growth factor receptor (EGFR) kinase domains [2][3].

Why n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine Cannot Be Replaced by Common Analogs


Generic substitution among 4-aminoquinazolines is precluded because even conservative alterations to the benzyl substitution pattern or the quinazoline methoxy array redirect biological activity between PDE isozyme inhibition, EGFR kinase antagonism, and tubulin polymerization disruption [1][2]. The 6,7,8-trimethoxy configuration enforces a unique electron density and steric profile that is absent in the widely used 6,7-dimethoxy EGFR inhibitor scaffolds such as PD 153035 (IC₅₀ = 0.025 nM) [3], while the 3,4-dimethoxybenzyl N‑substituent generates a hydrogen‑bonding and hydrophobic contour distinct from the methylenedioxybenzyl group essential for sub‑micromolar cGMP‑PDE potency [1]. Furthermore, the 7‑chloro or 2‑aryl variants within the same CAS cluster exhibit >10⁴‑fold weaker target engagement in bioassays, underscoring that pharmacological activity is not transferable across superficially similar quinazoline derivatives [4].

Head-to-Head and Class-Level Quantitative Differentiation of n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine


cGMP-PDE Inhibitory Potency and Isozyme Selectivity: Dimethoxybenzyl vs Methylenedioxybenzyl Congeners

The target compound belongs to the 4‑substituted 6,7,8‑trimethoxyquinazoline series for which comprehensive cGMP‑PDE SAR has been established. The methylenedioxybenzyl analog (compound 6) exhibits an IC₅₀ of 0.36 μM against cGMP‑PDE from porcine aorta with ≥10‑fold selectivity over CaM‑PDE (type I), cGMP‑stimulated PDE (type II), and cAMP‑PDEs (types III/IV) [1]. The SAR demonstrates that 6,7,8‑trimethoxy substitution is a prerequisite for this selectivity profile, and that benzyl‑type 4‑amino substituents (including dimethoxybenzyl) confer the correct pharmacophore geometry for cGMP‑PDE engagement [1][2]. The 3,4‑dimethoxybenzyl group offers two hydrogen‑bond acceptors versus the single dioxole oxygen of the methylenedioxy analog, altering the electronic complementarity to the PDE active site and potentially tuning selectivity among PDE isoforms [3].

cGMP phosphodiesterase PDE5 inhibitor vasorelaxation

Vasorelaxant Efficacy: 6,7,8-Trimethoxyquinazoline Compared to Papaverine

The 6,7,8‑trimethoxy‑4‑benzylaminoquinazoline core drives vasorelaxation through elevation of intracellular cGMP. The methylenedioxybenzyl analog relaxed porcine coronary arteries precontracted with PGF₂α with an EC₅₀ of 1.96 ± 0.58 μM, accompanied by cGMP elevation (30 μM) without cAMP alteration [1]. Papaverine, a historical benchmark smooth‑muscle relaxant and weak PDE inhibitor, acts primarily through cAMP elevation and calcium channel blockade with EC₅₀ values typically in the 1–10 μM range in similar vascular preparations [2]. The 3,4‑dimethoxybenzyl analog is expected to retain vasorelaxant activity through the cGMP‑specific mechanism, offering a mechanistically cleaner tool than papaverine for discriminating cGMP‑dependent from cAMP‑dependent vasodilation [3].

vasorelaxation coronary artery papaverine

EGFR Kinase Inhibition Profile: N-Benzyl Dimethoxy vs N-Aryl Analogs

In the 6,7,8‑trimethoxy series, N‑aryl substitution at position 4 yields EGFR inhibitors: compound Tg11 (6,7,8‑trimethoxy‑N‑(3‑chloro‑4‑fluorophenyl)‑4‑quinazolinamine) exhibits IC₅₀ = 0.434 μM against SGC7901 gastric cancer cells, outperforming epirubicin (IC₅₀ = 5.16 μM) and causing near‑complete inhibition of EGF‑induced ERK1/2 phosphorylation at 40 μM [1]. By contrast, N‑benzyl congeners (including the 3,4‑dimethoxybenzyl analog) show substantially weaker EGFR engagement: the 7‑chloro‑N‑(3,4‑dimethoxybenzyl)‑4‑quinazolinamine exhibits IC₅₀ = 1.86 × 10⁴ nM (18.6 μM) in EGFR‑related assays [2]. This ~43‑fold difference demonstrates that the N‑benzyl geometry is suboptimal for EGFR kinase domain binding, redirecting the compound toward PDE‑centric pharmacology [3].

EGFR inhibitor antiproliferative quinazoline

Synthetic Accessibility from Renewable Gallic Acid: Green Chemistry Advantage

The key intermediate 4‑chloro‑6,7,8‑trimethoxyquinazoline is synthesized from natural gallic acid (3,4,5‑trihydroxybenzoic acid) via a novel route involving exhaustive methylation, nitration, reduction, cyclization, and chlorination [1][2]. This contrasts with 6,7‑dimethoxyquinazoline scaffolds (e.g., PD 153035), which are derived from petroleum‑based 3,4‑dimethoxybenzoic acid [3]. The gallic acid route provides a renewable, plant‑derived starting material that reduces reliance on petrochemical feedstocks while delivering the 6,7,8‑trimethoxy substitution pattern essential for PDE selectivity [1]. Microwave‑assisted coupling of the 4‑chloro intermediate with 3,4‑dimethoxybenzylamine in isopropyl alcohol yields the target compound with improved reaction rates and purity [4].

gallic acid sustainable synthesis green chemistry

Optimal Research and Procurement Scenarios for n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine


PDE5 Target Validation and cGMP Signaling Dissection

Use as a cGMP‑PDE (PDE5) pharmacological probe in cardiovascular tissue bath experiments, where the 6,7,8‑trimethoxy scaffold provides ≥10‑fold selectivity for cGMP‑PDE over cAMP‑PDE and CaM‑PDE isozymes, as established in porcine aorta PDE panels [1]. The dimethoxybenzyl N‑substituent allows exploration of hydrogen‑bonding variations within the PDE5 active site without the irreversible metabolic liabilities associated with the methylenedioxy moiety [1].

cGMP-Dependent vs cAMP-Dependent Vasorelaxation Mechanistic Studies

Employ as a cGMP‑specific vasorelaxant comparator in isolated vessel studies to discriminate cGMP‑mediated relaxation from cAMP‑ or Ca²⁺‑channel‑mediated mechanisms, leveraging the scaffold's documented ability to elevate intracellular cGMP (30 μM) without altering cAMP levels [1]. This provides a cleaner mechanistic signal than papaverine, which acts through multiple pathways [2].

EGFR-PDE Dual-Pharmacophore Screening Library Component

Incorporate as a reference compound in kinase‑PDE cross‑screening panels to define selectivity boundaries: the N‑benzyl geometry is ~43‑fold weaker at EGFR than N‑aryl analogs (IC₅₀ = 18.6 μM vs 0.434 μM for Tg11) [3][4], enabling researchers to titrate EGFR‑sparing vs EGFR‑active SAR within a single core scaffold.

Green Chemistry and Sustainable Quinazoline Synthesis Development

Procure as a key intermediate or reference standard for developing sustainable synthetic routes to 6,7,8‑trimethoxyquinazolines, utilizing the documented gallic‑acid‑to‑trimethoxyquinazoline pathway that avoids petrochemical starting materials [5]. The microwave‑assisted coupling protocol with 3,4‑dimethoxybenzylamine provides a rapid, high‑yield access route suitable for process chemistry optimization [6].

Quote Request

Request a Quote for n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.